Product packaging for Cytidine-1',2',3',4',5'-13C5(Cat. No.:)

Cytidine-1',2',3',4',5'-13C5

Cat. No.: B1157554
M. Wt: 248.18
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Description

Significance of Stable Isotope-Resolved Metabolomics (SIRM) in Systems Biology

Stable Isotope-Resolved Metabolomics (SIRM) is a sophisticated analytical approach that utilizes stable isotope tracers to map metabolic networks at the atomic level. researchgate.net This technique has become indispensable in systems biology, where the goal is to understand the complex interactions within a biological system as a whole. nih.govmdpi.com SIRM allows researchers to trace the fate of individual atoms from a labeled precursor, such as Cytidine-1',2',3',4',5'-13C5, as it is metabolized into various products. researchgate.netuky.edu This provides a detailed picture of metabolic reprogramming in various states, including disease and in response to drug treatments. nih.govuky.eduresearchgate.net The insights gained from SIRM are crucial for identifying new drug targets and understanding the mechanisms of drug action. nih.govuky.edu

Foundational Principles of 13C-Isotopologue Tracing

The core principle of 13C-isotopologue tracing lies in the introduction of a substrate labeled with the stable isotope carbon-13 (¹³C) into a biological system. numberanalytics.com As the cells or organism metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. numberanalytics.com These newly synthesized molecules, known as isotopologues, differ in mass from their unlabeled counterparts due to the presence of the heavier ¹³C atoms. researchgate.netnih.gov

Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the distribution of these ¹³C-labeled isotopologues. numberanalytics.comjove.com The resulting mass isotopomer distribution (MID) vectors provide a quantitative measure of the fractional abundance of each isotopologue. nih.gov By analyzing these patterns, researchers can deduce the relative rates of different metabolic pathways, a concept known as metabolic flux analysis (MFA). numberanalytics.com This allows for a detailed understanding of how carbon atoms flow through the metabolic network. numberanalytics.comjove.com

Advantages of Isotopic Tracers over Traditional Metabolic Analyses

The use of stable isotopic tracers offers several key advantages over traditional methods of metabolic analysis, which often only provide a static snapshot of metabolite concentrations. nih.gov

Dynamic Flux Information: Isotope tracing allows for the measurement of metabolic fluxes—the rates of metabolic reactions—providing a dynamic view of cellular metabolism that is not possible with simple metabolite profiling. numberanalytics.comnih.gov

Safety: Unlike radioactive isotopes, stable isotopes like ¹³C are non-radioactive and safe for use in a wide range of studies, including those involving human subjects. cambridge.orgnih.gov

Pathway Resolution: Isotopic labeling enables the unambiguous resolution of intersecting and compartmentalized metabolic pathways. nih.govmdpi.com By tracking the specific fate of labeled atoms, researchers can distinguish between different routes of production for a single metabolite.

Enhanced Analytical Specificity: The use of isotopically labeled internal standards can improve the accuracy and precision of metabolite quantification in mass spectrometry-based analyses. nih.gov

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₄¹³C₅H₁₃N₃O₅
Molecular Weight 248.18 g/mol
Isotopic Purity 98% atom ¹³C
Appearance White crystalline powder cymitquimica.com
Solubility Soluble in water cymitquimica.com

Research Findings and Applications

This compound is a specialized, isotopically labeled version of cytidine (B196190), a fundamental component of ribonucleic acid (RNA). medchemexpress.com In this labeled form, all five carbon atoms of the ribose sugar component are replaced with the stable isotope ¹³C. This specific labeling makes it an invaluable tracer for studying nucleoside and nucleotide metabolism.

Research utilizing ¹³C-labeled precursors, including those for nucleosides, has been instrumental in understanding complex metabolic networks. For instance, studies have employed ¹³C-labeled glucose to trace its metabolic fate through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and into the building blocks of nucleic acids. nih.gov The labeling patterns observed in the ribose moiety of nucleotides directly reflect the activity of the PPP.

Mass spectrometry is a primary analytical tool for detecting and quantifying the incorporation of ¹³C from labeled tracers. jove.com High-resolution mass spectrometers can distinguish between different isotopologues of a metabolite, providing detailed information about the extent of label incorporation. nih.govlcms.cz For example, analyzing the mass spectrum of a metabolite like cytidine after feeding cells with a ¹³C-labeled precursor can reveal the number of ¹³C atoms incorporated, offering insights into its synthesis pathway. lcms.cz

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used in conjunction with ¹³C tracers. researchgate.net NMR can provide positional information about the ¹³C labels within a molecule, which can be crucial for distinguishing between different metabolic routes. nih.govresearchgate.net

Properties

Molecular Formula

C₄¹³C₅H₁₃N₃O₅

Molecular Weight

248.18

Synonyms

4-Amino-1-β-D-ribofuranosyl-2(1H)-pyrimidinone-1’,2’,3’,4’,5’-13C5;  1-β-D-ribosylcytosine-1’,2’,3’,4’,5’-13C5;  1-(β-D-Ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3-diazine-1’,2’,3’,4’,5’-13C5;  Cytosine Riboside-1’,2’,3’,4’,5’-13C5;  NSC 20258-1’,2’,3’,

Origin of Product

United States

Cytidine 1 ,2 ,3 ,4 ,5 13c5 As a Precision Tracer for Metabolic Flux Studies

Structural Basis for Ribose-Specific 13C Labeling

Cytidine-1',2',3',4',5'-13C5 is an isotopically labeled form of the pyrimidine (B1678525) nucleoside, cytidine (B196190). The designation "1',2',3',4',5'-13C5" specifies that all five carbon atoms of the ribose sugar moiety are the stable, heavy isotope of carbon, ¹³C, while the cytosine base remains unlabeled with its natural carbon isotope abundance. This selective labeling provides a powerful tool for metabolic research, as the ¹³C atoms act as a tracer, allowing scientists to follow the metabolic fate of the ribose portion of the molecule distinctly from the nucleobase.

The synthesis of this compound involves incorporating a fully labeled ribose precursor. The process can start from ¹³C₆-labeled D-glucose, which is chemically converted through several steps into a protected ¹³C₅-ribose derivative. oup.com This labeled ribose is then coupled with a protected cytosine base to form the complete nucleoside. oup.com This precise and localized isotopic enrichment is fundamental to its utility, enabling researchers to track the flow of the ribose carbons through various metabolic pathways without interference from the carbons of the pyrimidine ring. The molecular weight of the labeled cytidine is increased by five mass units compared to its unlabeled counterpart due to the five ¹³C atoms, facilitating its detection and quantification by mass spectrometry. isotope.com

Precursor Role in Pyrimidine Nucleotide Biosynthesis

Once introduced into a biological system, this compound is recognized by cellular machinery and enters the pyrimidine salvage pathway. This pathway allows cells to recycle nucleosides from extracellular sources or from the breakdown of nucleic acids (RNA and DNA) to synthesize nucleotides. nih.gov

The key steps involving the labeled cytidine are:

Uptake: The labeled cytidine is transported into the cell.

Phosphorylation: The enzyme uridine (B1682114)/cytidine kinase (UCK) catalyzes the phosphorylation of the labeled cytidine, transferring a phosphate (B84403) group from ATP to the 5' position of the ¹³C₅-ribose. This reaction produces cytidine monophosphate (CMP) with a fully labeled ribose moiety (CMP-1',2',3',4',5'-13C5). nih.gov

Further Phosphorylation: The labeled CMP is subsequently phosphorylated by CMP kinase (CMPK1) to form cytidine diphosphate (B83284) (CDP-1',2',3',4',5'-13C5), and then by nucleoside diphosphate kinase (NDPK) to yield cytidine triphosphate (CTP-1',2',3',4',5'-13C5). nih.gov

This labeled CTP can then be directly incorporated into newly synthesized RNA. Furthermore, through various enzymatic reactions, the labeled cytidine nucleotides can be converted into other pyrimidine nucleotides, such as those of uridine, thereby distributing the ¹³C₅-ribose label throughout the pyrimidine nucleotide pool. This makes this compound an excellent probe for studying the kinetics and regulation of the pyrimidine salvage pathway and RNA synthesis. nih.gov

Precursor/MetaboliteAbbreviationLabeled MoietyKey Enzyme
This compound¹³C₅-RiboseUridine/Cytidine Kinase (UCK)
Cytidine Monophosphate-¹³C₅CMP-¹³C₅¹³C₅-Ribose PhosphateCMP Kinase (CMPK1)
Cytidine Diphosphate-¹³C₅CDP-¹³C₅¹³C₅-Ribose DiphosphateNucleoside Diphosphate Kinase (NDPK)
Cytidine Triphosphate-¹³C₅CTP-¹³C₅¹³C₅-Ribose TriphosphateRNA Polymerase

Strategic Utility in Delineating Carbon Flow within Central Metabolism

The utility of this compound extends beyond nucleotide metabolism into the core of central carbon metabolism. The ¹³C₅-labeled ribose, once inside the cell, can be catabolized and its carbon atoms can enter various pathways, most notably the pentose (B10789219) phosphate pathway (PPP) and glycolysis. nih.gov The PPP is a crucial metabolic route that produces NADPH and the precursors for nucleotide synthesis, including ribose-5-phosphate (B1218738).

By introducing a pre-formed, fully labeled ribose, researchers can directly probe the activities of the non-oxidative branch of the PPP. Enzymes like transketolase and transaldolase can convert the labeled ribose-5-phosphate (derived from the tracer) into glycolytic intermediates such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. The specific distribution pattern of the ¹³C label in these downstream metabolites provides quantitative information about the flux through these reactions. nih.gov This approach is particularly valuable for disentangling the complex, bidirectional reactions of the non-oxidative PPP, which is challenging to achieve using glucose tracers alone. nih.govresearchgate.net Analyzing the isotopologue distribution in metabolites of glycolysis and the TCA cycle following administration of this compound allows for a precise quantification of ribose recycling and its contribution to central carbon metabolism.

Comparative Analysis with Alternative 13C-Labeled Metabolic Probes

The choice of an isotopic tracer is critical for the success of a metabolic flux analysis study, as different tracers provide distinct insights into specific pathways. nih.govresearchgate.net this compound offers unique advantages compared to more conventional probes like labeled glucose and glutamine.

[U-¹³C₆]glucose: Uniformly labeled glucose is a versatile tracer for mapping carbon flow through glycolysis, the PPP, and the TCA cycle. However, the scrambling of carbons in the PPP can complicate the interpretation of labeling patterns, making it difficult to precisely quantify PPP flux relative to glycolysis. nih.gov

[1,2-¹³C₂]glucose: This specifically labeled glucose is designed to improve the resolution of PPP flux. nih.govresearchgate.net The loss of the C1 carbon as ¹³CO₂ in the oxidative PPP provides a direct measure of pathway activity. While effective, it primarily informs on the entry of carbon into the PPP from glucose.

[U-¹³C₅]glutamine: This tracer is predominantly used to study the TCA cycle, particularly in cancer cells that exhibit high rates of glutaminolysis. nih.govresearchgate.net It provides limited information on glycolysis or the PPP.

This compound complements these tracers by providing a direct entry point into the ribose and nucleotide pools. This bypasses the complexities of upper glycolysis and the oxidative PPP, offering a clearer view of ribose metabolism, nucleotide salvage, and the non-oxidative PPP. Its use in parallel with glucose or glutamine tracers can provide a more comprehensive and accurate picture of cellular metabolism. researchgate.net

TracerPrimary Metabolic Pathways InvestigatedAdvantagesLimitations
This compound Pyrimidine salvage, Non-oxidative Pentose Phosphate Pathway (PPP), Ribose metabolism.Directly probes ribose and nucleotide pools, bypassing upper glycolysis. Excellent for quantifying ribose recycling.Less informative for de novo glucose and glutamine metabolism.
[U-¹³C₆]glucose Glycolysis, TCA Cycle, Oxidative & Non-oxidative PPP, Biosynthetic pathways originating from these routes.Provides a global overview of central carbon metabolism from glucose. nih.govComplex labeling patterns can make resolving fluxes through parallel pathways (e.g., PPP vs. Glycolysis) challenging. nih.gov
[1,2-¹³C₂]glucose Pentose Phosphate Pathway (PPP), Glycolysis.Specifically designed to accurately quantify the split ratio between glycolysis and the oxidative PPP. nih.govresearchgate.netLess comprehensive for TCA cycle analysis compared to [U-¹³C₆]glucose.
[U-¹³C₅]glutamine TCA Cycle, Anaplerosis, Reductive Carboxylation, Amino acid metabolism.Preferred tracer for analyzing TCA cycle activity, especially in cells reliant on glutamine. nih.govresearchgate.netProvides minimal information about glucose metabolism and the PPP.

Advanced Analytical Methodologies for Cytidine 1 ,2 ,3 ,4 ,5 13c5 Tracing

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopologue Profiling

NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the structural and quantitative information of isotopically labeled compounds. creative-proteomics.com Its ability to distinguish between different isotopologues provides invaluable insights into metabolic pathways.

Quantitative 13C NMR for Carbon Labeling Distribution Elucidation

Quantitative 13C NMR is a direct method to determine the extent and position of 13C enrichment within a molecule. nih.gov Unlike proton NMR, the low natural abundance of 13C (approximately 1.1%) ensures that the signals observed in a 13C NMR spectrum of a labeled compound predominantly arise from the enriched positions. huji.ac.iludel.edu For Cytidine-1',2',3',4',5'-13C5, where all five ribose carbons are labeled, a quantitative 13C NMR spectrum would exhibit significantly enhanced signals for the C1', C2', C3', C4', and C5' carbons compared to the unlabeled cytidine (B196190).

The intensity of each 13C signal is proportional to the number of 13C nuclei at that position, allowing for the calculation of isotopic enrichment. magritek.com To ensure accurate quantification, experimental parameters such as relaxation delays and the use of relaxation agents are optimized to overcome the long relaxation times and the Nuclear Overhauser Effect (NOE) that can affect signal intensities. nih.govhuji.ac.il

Table 1: Illustrative Quantitative 13C NMR Data for this compound

Carbon PositionChemical Shift (ppm)Relative Intensity (Unlabeled)Relative Intensity (Labeled)Isotopic Enrichment (%)
C1'~891.19997.9
C2'~701.19997.9
C3'~741.19997.9
C4'~841.19997.9
C5'~611.19997.9
C2~1571.11.10
C4~1661.11.10
C5~961.11.10
C6~1411.11.10

Note: This table is for illustrative purposes to demonstrate the expected outcome of a quantitative 13C NMR experiment.

Two-Dimensional 1H-13C Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy in Metabolite Characterization

Two-dimensional 1H-13C HSQC spectroscopy is a powerful technique for correlating protons directly attached to carbon atoms. youtube.com This experiment provides a "fingerprint" of the C-H bonds within a molecule, with each peak in the 2D spectrum corresponding to a specific carbon and its attached proton(s). nih.gov The large chemical shift range of 13C reduces spectral overlap, which is often a challenge in one-dimensional proton NMR of complex biological samples. nih.gov

For this compound, the HSQC spectrum would show strong correlations for the H1'-C1', H2'-C2', H3'-C3', H4'-C4', and H5'/H5''-C5' pairs. By analyzing the HSQC spectrum of a biological extract after administration of the labeled cytidine, one can identify and confirm the presence of metabolites that have incorporated the 13C-labeled ribose moiety. nih.gov

Table 2: Expected 1H-13C HSQC Correlations for the Ribose Moiety of this compound

Correlation1H Chemical Shift (ppm)13C Chemical Shift (ppm)
H1' - C1'~5.8~89
H2' - C2'~4.2~70
H3' - C3'~4.1~74
H4' - C4'~4.0~84
H5'/H5'' - C5'~3.7 / ~3.8~61

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Application of Advanced NMR Techniques for Metabolic Flux Determination

Advanced NMR techniques, often coupled with the use of 13C-labeled substrates like this compound, are instrumental in metabolic flux analysis (MFA). creative-proteomics.comspringernature.com MFA aims to quantify the rates of metabolic reactions within a biological system. springernature.com By tracing the flow of the 13C label from the administered compound into various downstream metabolites, it is possible to map and quantify the activity of metabolic pathways. nih.gov

Techniques such as 13C-13C COSY (Correlation Spectroscopy) and INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) can reveal 13C-13C connectivities, providing direct evidence of the intact incorporation of the labeled ribose unit or its fragments into other molecules. Isotopomer analysis, which is the detailed study of the distribution of isotopes within a molecule, can provide granular information about the relative contributions of different pathways to the synthesis of a particular metabolite. springernature.comnih.gov

Mass Spectrometry (MS) for High-Resolution Isotopic Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. ckisotopes.com It is widely used in metabolomics to identify and quantify compounds in complex biological samples. When used with isotopically labeled compounds, MS can provide detailed information on the incorporation of the label. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) in Metabolite Isotopologue Abundance Measurement

LC-MS combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry, making it a cornerstone of modern metabolomics. nih.gov This technique is particularly well-suited for the analysis of non-volatile and polar compounds like nucleosides and their metabolites. researchgate.net

When analyzing a sample containing metabolites derived from this compound, the mass spectrometer can distinguish between the unlabeled (M+0) and labeled (M+5) isotopologues based on their mass difference. nih.gov The relative abundance of these isotopologues provides a direct measure of the incorporation of the labeled ribose. High-resolution mass spectrometers can further resolve the distribution of different numbers of 13C atoms in a metabolite, providing a detailed mass isotopologue distribution (MID). nih.gov

Table 3: Hypothetical LC-MS Isotopologue Abundance Data for a Downstream Metabolite

MetaboliteIsotopologueMass-to-Charge Ratio (m/z)Relative Abundance (%)
Uridine (B1682114) Monophosphate (UMP)M+0 (Unlabeled)323.0540
Uridine Monophosphate (UMP)M+1324.055
Uridine Monophosphate (UMP)M+2325.052
Uridine Monophosphate (UMP)M+3326.053
Uridine Monophosphate (UMP)M+4327.0510
Uridine Monophosphate (UMP)M+5 (from labeled Cytidine)328.0540

Note: This table illustrates how LC-MS can quantify the proportion of a metabolite that has incorporated the 5-carbon labeled ribose unit.

Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Metabolite Labeling Patterns

Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile metabolites like nucleosides and their derivatives, chemical derivatization is typically required to increase their volatility and thermal stability. nih.gov

Integrative MS-Based Approaches for Comprehensive Metabolome Coverage

Tracing the metabolic fate of this compound requires a multi-faceted analytical strategy to achieve comprehensive coverage of the metabolome. The ¹³C-labeled ribose moiety can be incorporated into a wide array of downstream metabolic pathways, yielding metabolites with diverse physicochemical properties. No single mass spectrometry (MS) platform can effectively capture this entire spectrum of molecules. Therefore, integrative approaches that combine multiple MS-based techniques are essential for a complete understanding of cytidine metabolism.

The rationale for an integrative strategy is rooted in the complementary nature of different analytical platforms, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govcdc.gov Each technique excels in the analysis of different classes of metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier tool for analyzing polar, non-volatile compounds, which are characteristic of nucleotide metabolism. nih.gov When tracking this compound, LC-MS is indispensable for monitoring the direct phosphorylation of the labeled nucleoside and its incorporation into the nucleotide pool. High-resolution MS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, coupled with LC, allow for the precise measurement of mass isotopologue distributions (MIDs) in these key metabolites, enabling the distinction between unlabeled (M+0) and labeled (M+5) species.

Key applications of LC-MS in tracing ¹³C₅-Cytidine include:

Direct Nucleotide Synthesis: Tracking the appearance of ¹³C₅-labeled cytidine monophosphate (CMP), cytidine diphosphate (B83284) (CDP), and cytidine triphosphate (CTP).

Interconversion Pathways: Following the conversion to other pyrimidine (B1678525) nucleotides, such as uridine monophosphate (UMP) and its phosphorylated forms, which would retain the ¹³C₅-ribose moiety.

Nucleic Acid Incorporation: Quantifying the incorporation of ¹³C₅-cytidine into the RNA backbone.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of smaller, more volatile, or semi-volatile metabolites, often after chemical derivatization. biorxiv.orgnih.gov A crucial metabolic fate of the ribose-5-phosphate (B1218738) derived from this compound is its entry into central carbon metabolism via the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov The PPP generates key intermediates for glycolysis and the tricarboxylic acid (TCA) cycle. GC-MS is ideally suited for separating and quantifying the ¹³C-labeling patterns in these central carbon metabolites, such as organic acids, amino acids, and sugar phosphates. nih.govnih.gov

By integrating data from both LC-MS and GC-MS, researchers can construct a holistic map of how the carbon atoms from the cytidine ribose are distributed throughout the cellular metabolic network. LC-MS tracks the primary fate in nucleotide synthesis, while GC-MS reveals its contribution to central energy metabolism and anabolic precursor synthesis.

The following data tables illustrate the complementary data obtained from an integrative MS-based approach in a hypothetical experiment tracing the metabolism of this compound.

Table 1: Representative ¹³C₅-Ribose Labeled Metabolites Detected by LC-MS This table showcases metabolites directly involved in nucleotide metabolism and related pathways, which are well-suited for LC-MS analysis due to their polarity.

MetaboliteAbbreviationMass Isotopologue DetectedPrimary Pathway
Cytidine MonophosphateCMPM+5Nucleotide Salvage
Cytidine DiphosphateCDPM+5Nucleotide Synthesis
Cytidine TriphosphateCTPM+5Nucleotide Synthesis
Uridine MonophosphateUMPM+5Pyrimidine Interconversion
Uridine TriphosphateUTPM+5Pyrimidine Interconversion

Table 2: Representative ¹³C-Labeled Metabolites Detected by GC-MS This table displays metabolites from central carbon metabolism that can incorporate carbon from the ¹³C₅-ribose moiety via the pentose phosphate pathway. These compounds are typically analyzed by GC-MS following derivatization.

MetaboliteAbbreviationPredominant Mass Isotopologue(s)Metabolic Pathway
Ribose-5-phosphateR5PM+5Pentose Phosphate Pathway
LactateLacM+2, M+3Glycolysis
CitrateCitM+2TCA Cycle
GlutamateGluM+2TCA Cycle & Amino Acid Synthesis
MalateMalM+2, M+3TCA Cycle

This dual-platform approach ensures that the analysis captures the full breadth of metabolic activity stemming from the labeled precursor, providing a comprehensive and robust dataset for metabolic flux analysis. nih.govcdc.gov The integration of these methodologies overcomes the limitations of any single instrument, enabling a more accurate and complete picture of cellular metabolism. semanticscholar.org

Applications of Cytidine 1 ,2 ,3 ,4 ,5 13c5 in Metabolic Flux Analysis

Elucidation of De Novo Nucleotide Biosynthesis Pathways

De novo nucleotide biosynthesis, the process by which cells create nucleotides from simple precursor molecules, is fundamental for cell growth, proliferation, and repair. Cytidine-1',2',3',4',5'-13C5 provides a direct means to trace the flow of carbon into and through these essential pathways.

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis and is the primary source of the ribose-5-phosphate (B1218738) (R5P) required for nucleotide synthesis. The PPP has both an oxidative and a non-oxidative branch, and determining the relative contribution of each to the R5P pool is essential for understanding cellular redox balance and biosynthetic capacity.

By introducing this compound, where the ribose is fully labeled, researchers can track the dilution of this label as it enters the cellular nucleotide pools. If the salvage pathway, which recycles pre-existing nucleosides, is the primary route of cytidine (B196190) uptake, the 13C5-ribose moiety will be incorporated directly into RNA and DNA. The rate of this incorporation provides a measure of the salvage pathway's activity.

Conversely, if the labeled cytidine is catabolized, the 13C5-ribose can be released and enter the central carbon metabolism. This labeled ribose can then be re-incorporated into the R5P pool, and its subsequent appearance in newly synthesized nucleotides can be traced. By comparing the isotopic enrichment of the ribose in nucleotides to that of the administered this compound, the contribution of the PPP to the total R5P pool can be quantified. For instance, a lower enrichment in newly synthesized purine nucleotides compared to the administered cytidine would suggest a significant contribution of de novo R5P synthesis via the PPP from unlabeled sources like glucose.

TracerPathway MeasuredExpected Labeling Pattern in Newly Synthesized Purines
[U-13C]-GlucosePentose Phosphate PathwayM+5 in Ribose
This compound (if salvaged)Nucleotide SalvageM+5 in Ribose of Cytidine Nucleotides
This compound (if catabolized and re-incorporated)Pentose Phosphate Pathway & SalvageDiluted M+5 in Ribose of various nucleotides

While this compound is primarily a tracer for the ribose moiety, its application can also provide indirect insights into pyrimidine (B1678525) base metabolism. The de novo synthesis of the pyrimidine ring utilizes precursors from central carbon metabolism, including bicarbonate and aspartate.

When cells are grown in the presence of this compound, the labeled ribose can be incorporated into the nucleotide pool. If this labeled cytidine is then catabolized, the pyrimidine base, cytosine, can be released. The fate of this unlabeled cytosine can be followed as it is either salvaged or further broken down. By combining the use of 13C5-labeled cytidine with other tracers, such as 13C-labeled glucose or amino acids, a more complete picture of pyrimidine metabolism can be constructed. For example, by measuring the incorporation of 13C from glucose into the pyrimidine ring of nucleotides while simultaneously tracking the flux of the 13C5-ribose, researchers can differentiate between the carbon sources for the base and the sugar components of nucleotides.

The balance between ribonucleotide and deoxyribonucleotide pools is tightly regulated and is critical for both RNA synthesis and DNA replication. This compound can be used to measure the dynamic flux of cytidine through these distinct pools.

Following the administration of the labeled cytidine, its incorporation into both cytidine triphosphate (CTP) for RNA synthesis and deoxycytidine triphosphate (dCTP) for DNA synthesis can be monitored over time. The rate of appearance of the 13C5 label in each pool provides a direct measure of the flux into that pool. This allows for the quantification of the activity of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. Such measurements are vital for understanding the regulation of DNA synthesis and repair, particularly in rapidly proliferating cells such as cancer cells.

Nucleotide PoolLabeled PrecursorKey Enzyme MeasuredSignificance
CTPThis compoundNucleoside KinasesRate of RNA precursor synthesis
dCTPThis compoundRibonucleotide ReductaseRate of DNA precursor synthesis

Assessment of Central Carbon Metabolic Network Fluxes

The metabolism of nucleotides is intrinsically linked to central carbon metabolism, which provides the necessary precursors and energy for their synthesis. This compound can be used to probe these connections.

Glycolysis and gluconeogenesis are central pathways in glucose metabolism that can influence nucleotide synthesis. The ribose-5-phosphate for nucleotide synthesis is derived from intermediates of the pentose phosphate pathway, which itself branches off from glycolysis.

By tracing the fate of the 13C5-ribose from catabolized this compound, it is possible to follow its entry into the glycolytic or gluconeogenic pathways. For instance, ribose-5-phosphate can be converted to fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, which are intermediates of glycolysis. The appearance of 13C in glycolytic end-products like lactate, or in glucose through gluconeogenesis, would indicate the routing of ribose carbons through these central pathways. This provides a quantitative measure of the interplay between nucleotide catabolism and central carbon metabolism.

The Tricarboxylic Acid (TCA) cycle is the central hub of cellular respiration and provides precursors for the synthesis of many biomolecules, including the amino acid aspartate, which is essential for de novo pyrimidine synthesis.

While this compound does not directly label TCA cycle intermediates, it can be used in conjunction with other tracers to understand how TCA cycle activity impacts nucleotide synthesis. For example, by using 13C-labeled glucose or glutamine to trace carbon flow through the TCA cycle and simultaneously using this compound to measure nucleotide synthesis rates, researchers can correlate changes in TCA cycle fluxes with changes in the production of nucleotide precursors. Anaplerotic fluxes, which replenish TCA cycle intermediates, and cataplerotic fluxes, which drain them for biosynthesis, can thus be linked to the demands of nucleotide production.

Intercompartmental Carbon Exchange in Eukaryotic Cells

In eukaryotic cells, metabolic pathways are segregated into different organelles, such as the cytosol and mitochondria. ¹³C-MFA is a critical tool for quantifying the exchange of metabolites between these compartments. When cells are cultured with this compound, the labeled ribose is salvaged and can enter the pentose phosphate pathway.

The key steps for tracing intercompartmental exchange are:

Entry into Cytosolic Pathways : The ¹³C₅-ribose is converted to ¹³C₅-ribose-5-phosphate, a key intermediate of the PPP. The PPP generates other labeled sugar phosphates, such as fructose-6-phosphate (¹³C₃ to ¹³C₅) and glyceraldehyde-3-phosphate (¹³C₂ to ¹³C₃), which then enter glycolysis in the cytosol.

Mitochondrial Import : Glycolysis produces labeled pyruvate (¹³C₂ or ¹³C₃), which is then transported into the mitochondria.

TCA Cycle Metabolism : Inside the mitochondria, the labeled pyruvate is converted to labeled acetyl-CoA and enters the TCA cycle. This results in ¹³C labeling of TCA cycle intermediates like citrate, succinate, and malate.

Export and Cytosolic Reactions : These labeled intermediates can be exported back to the cytosol for use in other pathways, such as fatty acid synthesis (from citrate) or gluconeogenesis (from malate).

By measuring the specific labeling patterns (isotopomers) of metabolites isolated from cytosolic and mitochondrial fractions, researchers can calculate the rates of transport and exchange between these compartments. For instance, the differential labeling of cytosolic malate versus mitochondrial malate can quantify the activity of the malate-aspartate shuttle. nih.gov This approach is crucial for understanding how cells coordinate metabolism across different organelles to meet bioenergetic and biosynthetic demands. nih.govnih.gov

Table 1: Tracing Intercompartmental Carbon Flow with this compound

Metabolic Step Key Metabolite Compartment Expected ¹³C Labeling Pattern Information Gained
Ribose Salvage Ribose-5-Phosphate Cytosol M+5 Flux into Pentose Phosphate Pathway
Glycolysis Pyruvate Cytosol M+2, M+3 Glycolytic flux from salvaged ribose
TCA Cycle Entry Citrate Mitochondria M+2 Rate of pyruvate entry into TCA cycle
Anaplerosis Oxaloacetate Mitochondria M+3 Contribution of pyruvate carboxylase
Metabolite Shuttle Malate Cytosol & Mitochondria M+2, M+3, M+4 Activity of the malate-aspartate shuttle

M+n denotes a metabolite with 'n' carbon atoms labeled with ¹³C.

Investigation of Metabolic Reprogramming in Diverse Biological Contexts

Metabolic reprogramming is a hallmark of many biological processes, from microbial production of chemicals to cellular differentiation and disease states. udel.edu this compound is a valuable tool for dissecting these metabolic shifts, particularly in pathways involving nucleotide metabolism and the pentose phosphate pathway.

Microbial Metabolic Engineering and Optimization Studies (e.g., Escherichia coli)

In metabolic engineering, ¹³C-MFA is used to identify bottlenecks and guide the rational design of microbial strains for overproducing valuable chemicals. mdpi.comnih.gov Escherichia coli is frequently engineered to produce nucleosides like cytidine for pharmaceutical applications. nih.gov

By feeding engineered E. coli strains this compound or, more commonly, ¹³C-labeled glucose, researchers can quantify the carbon flux distribution through the central metabolic network. nih.govbohrium.com For instance, studies aiming to increase cytidine yield often focus on redirecting carbon flow from glycolysis into the pentose phosphate pathway, which produces the ribose-5-phosphate precursor. mdpi.com

Case Study: Enhancing Cytidine Production in E. coli Research has shown that knocking out key genes in glycolysis, such as phosphoglucose isomerase (pgi), forces more glucose-6-phosphate to enter the PPP. ¹³C-MFA experiments can precisely quantify this shift. nih.gov By comparing the labeling patterns of amino acids and other metabolites in wild-type vs. engineered strains, the percentage of carbon channeled through the PPP versus glycolysis and the TCA cycle can be determined. oup.comnih.gov

Table 2: Example of Flux Redistribution in Engineered E. coli for Nucleoside Production

Metabolic Pathway Wild-Type Strain (% of Glucose Uptake) Engineered Strain (e.g., Δpgi) (% of Glucose Uptake) Rationale for Change
Glycolysis (EMP) 70% 15% Blockage at pgi redirects flux.
Pentose Phosphate Pathway (PPP) 25% 80% Increased flux to generate ribose-5-phosphate precursors.
TCA Cycle 35% 20% Reduced input from glycolysis.

Values are representative based on typical findings in ¹³C-MFA studies of similar E. coli mutants. nih.govnih.gov

Cellular Differentiation and Immune Response Metabolic Adaptations

Cellular processes like differentiation and immune cell activation involve profound metabolic reprogramming to support new functional demands, such as proliferation and cytokine production. udel.eduresearchgate.net These changes often involve increased glucose uptake and a shift towards anabolic pathways, including the pentose phosphate pathway for nucleotide and NADPH synthesis. nih.gov

Using this compound as a tracer allows for the direct investigation of nucleotide salvage and PPP activity during these events. For example, when T-cells are activated, they switch from a quiescent metabolic state to a highly active one, characterized by increased glycolysis and PPP flux. researchgate.net The labeled ribose from the cytidine tracer would be incorporated into newly synthesized nucleotides for DNA replication and would also be catabolized via the PPP, allowing for the quantification of these pathway fluxes. nih.gov This provides direct insight into how nucleotide metabolism is rewired to support the massive biosynthetic needs of activated immune cells. nih.gov

Table 3: Metabolic Shifts in Activated Immune Cells Illuminated by a ¹³C-Ribose Tracer

Metabolic Feature Quiescent T-Cell Activated T-Cell Information from Cytidine-¹³C5 Tracer
Primary Energy Source Oxidative Phosphorylation Aerobic Glycolysis Tracing ¹³C-pyruvate and ¹³C-lactate production from ribose.
Pentose Phosphate Pathway Flux Low High Quantifying the rate of ¹³C₅-ribose entry and metabolism via the PPP.
Nucleotide Synthesis Low High Measuring the incorporation of ¹³C₅-ribose into the nucleotide pool.
NADPH Production Low High PPP flux is a primary source of NADPH, which can be inferred from the tracer data.

Specific Organ and Tissue Metabolism (e.g., Brain Energy Metabolism)

The brain is a highly metabolic organ with complex interplay between different cell types, primarily neurons and astrocytes. nih.gov While glucose is considered the main fuel, other substrates, including nucleosides, can contribute to brain energy metabolism. frontiersin.orgresearchgate.net The "astrocyte-neuron lactate shuttle" hypothesis, for example, posits that astrocytes metabolize glucose to lactate, which is then shuttled to neurons to be used as an energy source. nih.govnih.govresearchgate.net

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy combined with ¹³C-labeled substrates is a powerful, non-invasive method to study these intercellular metabolic fluxes in real-time. nih.govresearchgate.net Using this compound as a tracer would allow researchers to track the fate of the ribose carbons specifically.

The metabolic pathway would be as follows:

Astrocytes take up the labeled cytidine.

The ¹³C₅-ribose enters the PPP and glycolysis, producing ¹³C-labeled pyruvate and lactate.

Astrocytes can release this ¹³C-lactate into the extracellular space.

Neurons then take up the ¹³C-lactate, convert it back to ¹³C-pyruvate, and oxidize it in their TCA cycle. nih.gov

This process leads to the appearance of the ¹³C label in neuronal metabolites, most notably glutamate and glutamine, which are tightly linked to the TCA cycle. nih.gov By monitoring the rate and pattern of ¹³C incorporation into these neurotransmitters, the activity of the lactate shuttle and neuronal oxidative metabolism can be quantified. researchgate.net

Table 4: Fate of ¹³C from this compound in Brain Metabolism

Metabolite Primary Location Expected ¹³C Labeling Metabolic Significance
¹³C-Lactate Astrocyte (produced), Neuron (consumed) M+3 Key shuttle molecule between astrocytes and neurons. nih.gov
¹³C-Glutamate Neuron M+2, M+3, M+4 Indicates neuronal TCA cycle activity using astrocyte-derived fuel. nih.gov
¹³C-Glutamine Astrocyte M+2, M+3, M+4 Reflects glutamate-glutamine cycling and astrocytic metabolism.
¹³C-Aspartate Neuron & Astrocyte M+2, M+3, M+4 Another key amino acid linked to the TCA cycle.

Labeling patterns (M+n) reflect the number of ¹³C atoms incorporated from the original ¹³C₅-ribose moiety after passing through glycolysis and the TCA cycle.

Computational and Modeling Frameworks for 13c Metabolic Flux Analysis

Construction of Isotopic Mass Balance Models for Cytidine (B196190) Metabolism

The foundation of any ¹³C-MFA study is a robust mathematical model of the cell's metabolism. nih.gov The construction of this model for tracking cytidine metabolism involves several key steps:

Metabolic Network Reconstruction: A detailed map of the relevant biochemical reactions is assembled. When tracing Cytidine-1',2',3',4',5'-¹³C5, this network must include the pyrimidine (B1678525) salvage pathway, where cytidine is phosphorylated to cytidine monophosphate (CMP), diphosphate (B83284) (CDP), and triphosphate (CTP). researchgate.net It also includes pathways where the ribose part of the molecule might be channeled, such as the pentose (B10789219) phosphate (B84403) pathway (PPP), and reactions where cytidine is converted to other nucleosides like uridine (B1682114). nih.gov

Atom Mapping: For each reaction in the network, the fate of every carbon atom must be meticulously traced from reactant to product. This "atom mapping" is critical for predicting how the ¹³C label from the ribose of Cytidine-1',2',3',4',5'-¹³C5 will be distributed among downstream metabolites.

Isotopomer Mass Balances: At a metabolic and isotopic steady state, the rate of production of each metabolite's specific isotopomer (a molecule with a specific arrangement of isotopes) must equal its rate of consumption. This principle is used to generate a system of algebraic equations that relate the unknown metabolic fluxes to the measurable distribution of ¹³C in various metabolites. nih.gov

The use of a fully labeled ribose in Cytidine-1',2',3',4',5'-¹³C5 provides a distinct advantage, as the five-carbon unit can be tracked with high fidelity as it is incorporated into RNA or potentially catabolized and rerouted into central carbon metabolism.

Flux Parameter Estimation from ¹³C Labeling Data

Once the model is constructed, the next step is to estimate the actual flux values (reaction rates) that best explain experimentally observed labeling patterns. researchgate.net This process is a multi-step workflow:

Isotope Labeling Experiment: Cells are cultured in a medium containing Cytidine-1',2',3',4',5'-¹³C5 as a tracer. The cells metabolize this labeled compound, incorporating the ¹³C atoms into a variety of intracellular molecules.

Measurement of Labeling Patterns: After a period of growth, metabolites are extracted from the cells. Analytical techniques, primarily mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, are used to measure the mass isotopomer distribution (MID) for key metabolites. creative-proteomics.comfrontiersin.org The MID describes the fractional abundance of each isotopologue (molecules that differ only in their isotopic composition).

Computational Flux Estimation: The experimentally measured MIDs are compared to the MIDs predicted by the isotopic mass balance model. A computational algorithm then iteratively adjusts the flux values in the model to minimize the difference between the predicted and measured labeling patterns. nih.gov This optimization problem is typically solved using specialized software packages such as INCA or Metran. creative-proteomics.comumich.edu

The result is a comprehensive flux map that quantifies the rate of dozens to hundreds of reactions, providing a detailed snapshot of cellular metabolism.

Table 1: Hypothetical Mass Isotopomer Distribution (MID) for a Downstream Metabolite
Mass IsotopomerDescriptionFractional Abundance (%)
M+0Molecule with no ¹³C atoms15
M+1Molecule with one ¹³C atom25
M+2Molecule with two ¹³C atoms30
M+3Molecule with three ¹³C atoms20
M+4Molecule with four ¹³C atoms8
M+5Molecule with five ¹³C atoms2

This table illustrates a sample MID for a five-carbon metabolite derived from the metabolism of Cytidine-1',2',3',4',5'-¹³C5. The distribution provides clues about the metabolic pathways that were active.

Statistical Validation and Uncertainty Analysis of Metabolic Flux Maps

A critical aspect of ¹³C-MFA is to assess the reliability of the estimated flux map. nih.gov This involves rigorous statistical analysis to ensure that the model accurately represents the biological system and to quantify the precision of the estimated fluxes.

Goodness-of-Fit Analysis: The most common method for model validation is the chi-squared (χ²) statistical test. nih.gov This test evaluates whether the discrepancies between the model-predicted MIDs and the experimentally measured MIDs are statistically significant. If the model is a good fit for the data, these discrepancies should be small and fall within an expected statistical range. A poor fit may indicate that the metabolic network model is incomplete or incorrect. nih.gov

Uncertainty Analysis and Confidence Intervals: Since flux estimation is based on experimental data with inherent measurement errors, the calculated fluxes are also subject to uncertainty. frontiersin.org To determine the precision of the estimated fluxes, confidence intervals are calculated. These intervals provide a range within which the true metabolic flux is expected to lie with a certain level of confidence (e.g., 95%). Accurate, non-linear methods are preferred for calculating these intervals to reflect the complexity of the underlying model. nih.gov

Validation with Independent Data: A robust approach to model validation involves using a portion of the experimental data for parameter estimation (training) and reserving a separate portion for testing the model's predictive power. nih.govplos.orgrepec.org If a model can accurately predict the labeling patterns in a validation dataset that was not used to fit the model, it increases confidence in its structure and the resulting flux map. researchgate.net

Table 2: Example of Estimated Fluxes and 95% Confidence Intervals
ReactionMetabolic PathwayEstimated Flux (Relative Units)95% Confidence Interval
Cytidine KinasePyrimidine Salvage85.4[82.1, 88.7]
Cytidine DeaminaseCytidine Catabolism14.6[11.3, 17.9]
Ribose-5-phosphate (B1218738) IsomerasePentose Phosphate Pathway42.0[38.5, 45.5]
CTP SynthetaseCTP de novo Synthesis25.8[22.9, 28.7]

This table provides a hypothetical output from a ¹³C-MFA study, showing the calculated optimal flux for several key reactions in cytidine metabolism and the statistical range (confidence interval) that quantifies their precision.

Identification of Metabolic Bottlenecks and Regulatory Nodes

The ultimate goal of generating a metabolic flux map is to gain biological insights and guide rational metabolic engineering efforts. umich.edu Flux maps derived from tracers like Cytidine-1',2',3',4',5'-¹³C5 are instrumental in this regard.

Locating Regulatory Nodes: Metabolic regulation ensures that the cell produces metabolites in the required amounts without wasting resources. By comparing flux maps generated under different conditions (e.g., comparing a wild-type strain to a genetically engineered mutant, or cells grown on different nutrients), researchers can identify key regulatory nodes. nih.gov These are points in the network, often at pathway branch points, where flux is significantly redistributed in response to a perturbation. Understanding these control points is crucial for designing effective strategies to reroute metabolic flux toward a desired outcome. nih.gov

Emerging Research Avenues and Future Directions in Cytidine 1 ,2 ,3 ,4 ,5 13c5 Tracing

Development of Advanced Experimental Designs for Complex Metabolic Networks

The accuracy and resolution of metabolic flux analysis (MFA) are heavily dependent on the design of the isotope labeling experiment. researchgate.netnih.gov The choice of the isotopic tracer is a critical step, as specifically labeled compounds can probe distinct reactions within a complex metabolic network. researchgate.netnih.gov While uniformly labeled tracers like [U-13C6]glucose are often used to study central carbon metabolism, advanced strategies are required for more intricate systems, such as those in mammalian cells which utilize multiple substrates. mdpi.comnih.gov

Recent research focuses on the rational design of tracer experiments to maximize the information obtained. nih.gov This involves computational methods to identify optimal tracers or mixtures of tracers that provide the most precise flux estimates for specific pathways. nih.govnih.govnih.gov For instance, studies have computationally evaluated various specifically labeled glucose and glutamine tracers to identify the best performers for analyzing glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.gov The combination of [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine has been identified as a robust tracer set for comprehensively quantifying fluxes in cancer cells. nih.gov This multi-objective approach allows for the simultaneous assessment of experimental quality and cost, revealing compromise experiments that offer high accuracy at a reduced expense. nih.gov

Table 1: Comparison of Advanced Isotopic Tracer Strategies for Metabolic Flux Analysis
Tracer StrategyDescriptionPrimary Application/AdvantageReference
Single, Specifically Labeled TracerUse of a single substrate with 13C at specific positions (e.g., [1,2-13C2]glucose).Provides high-resolution information for specific pathways like the pentose phosphate pathway (PPP). nih.gov
Optimal Tracer MixturesComputationally designed combinations of multiple labeled substrates (e.g., [1,2-13C2]glucose + [U-13C5]glutamine).Maximizes the precision of flux estimates across multiple interconnected pathways, such as glycolysis and the TCA cycle, in complex systems. nih.gov
Multi-Objective DesignA framework that optimizes for both experimental accuracy (flux resolution) and cost.Identifies cost-effective tracer combinations that provide high-quality data, making 13C-MFA more accessible. nih.gov
Deep LabelingCulturing cells in a medium where primary precursors (e.g., glucose, amino acids) are 13C-labeled, while other components (e.g., serum) are unlabeled.Allows for hypothesis-free discovery of endogenously synthesized metabolites and active vs. inactive pathways in a single experiment. nih.gov

Novel Applications in Synthetic Biology and Biotechnology

Synthetic biology aims to design and construct new biological parts, devices, and systems. A deep understanding of cellular metabolism is essential for these endeavors, and ¹³C-MFA is a major tool in this field. 13cflux.net By using tracers like Cytidine-1',2',3',4',5'-13C5, researchers can precisely quantify intracellular metabolic fluxes, providing a detailed picture of how a cell's metabolic network is operating. creative-proteomics.com13cflux.net This information is vital for metabolic engineering, where the goal is to rationally modify organisms to improve the production of valuable compounds like biofuels, pharmaceuticals, or specialty chemicals. creative-proteomics.com

For example, ¹³C-MFA can be used to identify bottlenecks in a production pathway or to uncover competing pathways that divert resources away from the desired product. Armed with this knowledge, synthetic biologists can make targeted genetic modifications to optimize the metabolic network. 13cflux.net The effects of these modifications can then be verified by performing another round of flux analysis, creating a cycle of design, build, test, and learn. Furthermore, the development of synthetic mRNAs for therapeutic use is a rapidly growing area of biotechnology. nih.gov While not a direct tracing application, understanding nucleoside metabolism is crucial. Modified cytidines, for instance, are incorporated into synthetic mRNAs to fine-tune their properties, such as reducing inflammatory responses. nih.gov Tracing the metabolic fate of these modified nucleosides could provide insights into their stability and mechanism of action.

Table 2: Applications of 13C Tracing in Biotechnology and Synthetic Biology
Application AreaObjectiveRole of 13C Tracing (e.g., with this compound)Reference
Metabolic EngineeringOptimize microbial strains for the production of biofuels, chemicals, or pharmaceuticals.Quantifies flux distributions to identify metabolic bottlenecks and guide rational genetic engineering strategies. creative-proteomics.com13cflux.net
Strain CharacterizationUnderstand the metabolic phenotype of a new or engineered organism under different conditions.Provides a detailed, quantitative comparison of metabolic pathway activity between different strains or growth conditions. 13cflux.net
Synthetic mRNA TherapeuticsDevelop mRNA-based drugs and vaccines with improved efficacy and safety.Can be used to trace the metabolic fate and incorporation of labeled nucleoside analogues into RNA, providing insights into stability and cellular processing. nih.govsilantes.com
Systems Biology Model ValidationImprove the predictive power of genome-scale metabolic models.Flux data serves as experimental validation to constrain and refine computational models of metabolism. 13cflux.net

Exploration of Non-Canonical Metabolic Pathways and Their Regulation

While many core metabolic pathways are well-established, our knowledge of the complete metabolic landscape of cells is far from complete. Stable isotope tracing is a powerful tool for discovering and characterizing novel or "non-canonical" metabolic pathways. nih.gov By feeding cells a labeled substrate like this compound and analyzing the labeling patterns in a wide range of metabolites (an approach known as untargeted metabolomics or metabolome-wide analysis), researchers can identify unexpected isotopic enrichment in certain compounds. nih.govspringernature.com

This labeling pattern can reveal previously unknown connections between metabolites, suggesting the existence of a novel enzymatic reaction or pathway. nih.govnih.gov For instance, ¹³C-assisted metabolism analysis has been used to discover alternate pathways for amino acid biosynthesis in microorganisms. nih.gov This approach is not limited to discovering new pathways but can also provide evidence for the in vivo activity of pathways that were previously only hypothesized. embopress.orgnih.gov As analytical sensitivity improves, allowing for the detection of low-abundance metabolites, isotope tracing will continue to be a key technique for mapping the uncharted territories of the metabolic network and understanding their regulation.

Q & A

Q. How should contradictory results from this compound tracing studies be addressed in peer-reviewed literature?

  • Methodological Answer : Conduct robustness checks (e.g., alternative cell lines, orthogonal assays) to confirm findings. Use systematic reviews to contextualize discrepancies, such as differences in metabolic network models or tracer kinetics. Transparently report limitations (e.g., incomplete isotope equilibration) and suggest follow-up experiments .

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